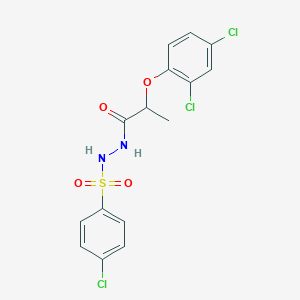
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide, also known as CGP 48506, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazide derivative that has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including as an inhibitor of protein kinase C (PKC), a regulator of calcium homeostasis, and a modulator of neurotransmitter release. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 involves its ability to inhibit PKC, which is a key enzyme involved in cellular signaling pathways. PKC plays a critical role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound 48506 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound 48506 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium homeostasis, which is important for a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. It has also been shown to modulate neurotransmitter release, which is important for synaptic transmission and neuronal communication.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 in lab experiments include its ability to modulate a wide range of cellular processes, its potential therapeutic applications, and its well-established synthesis method. However, the limitations of using this compound 48506 include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are many potential future directions for research involving N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, there is a need for further research to optimize the synthesis method of this compound 48506 and to develop new derivatives with improved properties. Overall, this compound 48506 has the potential to be a valuable tool for scientific research and a promising candidate for the development of new therapeutics.
Synthesis Methods
The synthesis of N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide 48506 involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-chlorophenyl)sulfonamide in the presence of triethylamine to produce the final product, this compound 48506. The purity of the compound can be further enhanced through recrystallization.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4S/c1-9(24-14-7-4-11(17)8-13(14)18)15(21)19-20-25(22,23)12-5-2-10(16)3-6-12/h2-9,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWQMVKKMZLEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

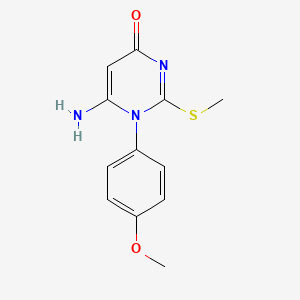
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)
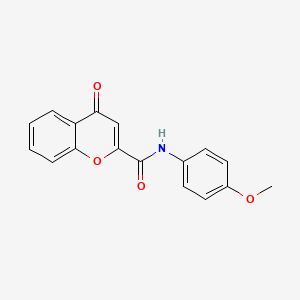
![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)
![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)
![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)
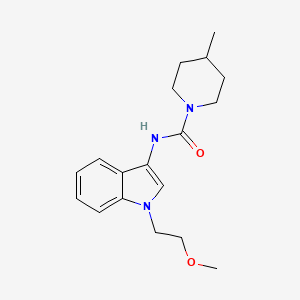
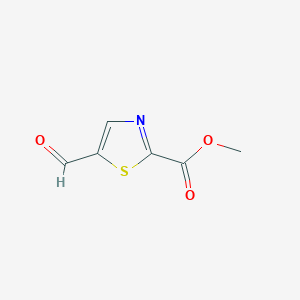

![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)